molecular formula C18H21IN2O3S B4176627 N~2~-(3,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(3,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4176627
M. Wt: 472.3 g/mol
InChI Key: BVMOHLDWHUTXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide, also known as DIDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDA is a peptide-based compound that is commonly used in biochemical and physiological studies due to its ability to selectively inhibit the activity of certain enzymes. In

Mechanism of Action

The mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide involves its ability to selectively inhibit the activity of certain enzymes. This compound binds to the active site of these enzymes, preventing them from carrying out their normal function. This inhibition is reversible, allowing for the study of enzyme function under different conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to selectively inhibit the activity of certain enzymes, this compound has been shown to modulate ion channels and transporters, as well as affect protein-protein interactions. This compound has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of N~2~-(3,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments has a number of advantages and limitations. One advantage is its ability to selectively inhibit the activity of certain enzymes, allowing for the study of their function under different conditions. Additionally, this compound is a reversible inhibitor, allowing for the study of enzyme function over time. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

For research on N~2~-(3,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide include the study of its anti-inflammatory and anti-cancer properties, the development of new this compound-based compounds, and further investigation into its off-target effects.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential applications in scientific research. One of the most common uses of this compound is in the study of enzymes that are involved in the biosynthesis of certain compounds. This compound has been shown to selectively inhibit the activity of these enzymes, making it a valuable tool for studying their function. Additionally, this compound has been used in the study of ion channels and transporters, as well as in the study of protein-protein interactions.

properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(4-iodophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O3S/c1-12-5-10-17(11-13(12)2)21(25(4,23)24)14(3)18(22)20-16-8-6-15(19)7-9-16/h5-11,14H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMOHLDWHUTXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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